(5Z)-3-cyclohexyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-21-14-9-11(7-8-13(14)19)10-15-16(20)18(17(22)23-15)12-5-3-2-4-6-12/h7-10,12,19H,2-6H2,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYMEJDOXQUFPU-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Structural Effects
Table 1: Key Structural Differences Among Rhodanine Derivatives
| Compound Name | N3 Substituent | C5 Substituent | Configuration | Key Features |
|---|---|---|---|---|
| Target Compound | Cyclohexyl | 4-Hydroxy-3-methoxybenzylidene | Z | Enhanced lipophilicity |
| (5Z)-3-Phenyl-5-(2-hydroxybenzylidene) (II) | Phenyl | 2-Hydroxybenzylidene | Z | Intramolecular H-bonding (S(6)) |
| (5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-3b | - | 4-Hydroxy-3-methoxybenzylidene | Z | Methanol solvate; planar core |
| (5E)-5-(4-Hydroxy-3-methoxybenzylidene) (IV) | - | 4-Hydroxy-3-methoxybenzylidene | E | Non-planar geometry |
| 5c (Morpholine derivative) | Morpholine | 4-Hydroxy-3-methoxybenzylidene | Z | High solubility (polar group) |
Key Observations :
Key Observations :
Hydrogen Bonding and Crystal Packing
Table 3: Intermolecular Interactions in Selected Analogs
| Compound | H-Bond Motifs | Crystal Stabilization Features |
|---|---|---|
| II | O–H···O, C–H···S | S(6) ring motif; R²²(7) dimerization |
| Target | Hypothetical: C–H···O/S | Likely cyclohexyl-induced steric hindrance |
| 5c | Morpholine N–H···O | Enhanced solubility from polar groups |
Key Observations :
Q & A
Basic: What is the standard synthesis protocol for (5Z)-3-cyclohexyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one?
Methodological Answer:
The synthesis typically involves a multi-step condensation reaction.
Step 1: React 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one with 4-hydroxy-3-methoxybenzaldehyde under basic conditions (e.g., K₂CO₃ or NaOAc) in aqueous or polar aprotic solvents (e.g., DMF or THF).
Step 2: Maintain an inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
Monitoring: Track progress via TLC (Rf ~0.3–0.5 in hexane:ethyl acetate, 1:9) .
Purification: Isolate the product via recrystallization (ethyl acetate/ethanol) or column chromatography (silica gel, gradient elution) .
Key Variables: Temperature (reflux at 80–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 aldehyde:thiazolidinone) .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
NMR Spectroscopy:
- ¹H/¹³C NMR confirms regiochemistry (e.g., Z-configuration via coupling constants) and substituent positions (e.g., cyclohexyl proton splitting at δ 1.2–2.0 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions (δ 6.5–7.5 ppm for benzylidene protons) .
Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 376.08) .
TLC/HPLC: Ensures purity (>95%) and monitors by-product formation .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Catalysts: Use Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., TBAB) to accelerate condensation kinetics .
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for enhanced solubility vs. ethanol/water for cost efficiency .
- Temperature Gradients: Gradual heating (40°C → 100°C) minimizes side reactions like hydrolysis .
- Statistical Optimization: Apply Design of Experiments (DoE) to identify critical factors (e.g., pH, solvent ratio) .
Data Example:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 100°C, 24h | 68 | 92 |
| THF, 80°C, 18h | 75 | 95 |
Advanced: How is the Z-configuration confirmed using crystallography?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD):
- Grow crystals via slow evaporation (ethyl acetate/hexane).
- Refine data using SHELXL (space group P2₁/c, Z = 4) to determine bond angles and torsion angles (e.g., C8–C9–C10–C11 dihedral angle ~79.26°) .
- Key Metrics:
- Hydrogen Bonding: Intramolecular O–H⋯S interactions stabilize the Z-isomer .
Advanced: What strategies are used to study structure-activity relationships (SAR)?
Methodological Answer:
Analog Synthesis:
- Modify substituents (e.g., replace cyclohexyl with tetrahydrofuran-2-ylmethyl) and assess bioactivity shifts .
Biological Assays:
- Test inhibition of kinases (IC₅₀ via ELISA) or antimicrobial activity (MIC against S. aureus) .
Computational Modeling:
- Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 .
Case Study:
| Analog (R-group) | IC₅₀ (μM) | LogP |
|---|---|---|
| Cyclohexyl | 2.1 | 3.8 |
| Tetrahydrofuran | 1.5 | 2.9 |
Advanced: How are contradictions in reported bioactivity resolved?
Methodological Answer:
- Assay Standardization: Replicate studies under identical conditions (e.g., 10% FBS in DMEM for cytotoxicity) .
- Purity Validation: Use HPLC-MS to confirm compound integrity (>98% purity) before testing .
- Structural Confirmation: Compare crystallographic data (CCDC deposition numbers) to rule out isomer contamination .
Example: Discrepancies in IC₅₀ values (5 μM vs. 20 μM) were traced to residual DMSO in stock solutions .
Advanced: How does pH affect the compound’s stability?
Methodological Answer:
- Stability Studies:
- Incubate at pH 2–10 (37°C, 24h) and monitor degradation via HPLC .
- Key Findings:
- Stable at pH 5–7 (degradation <5%).
- Acidic conditions (pH 2) hydrolyze the thioxo group (t₁/₂ = 4h) .
- Storage Recommendations: Lyophilize and store at -20°C under N₂ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
